4-(4-Chloroanilino)-1-methyl-3-nitro-2-quinolinone
Overview
Description
4-(4-Chloroanilino)-1-methyl-3-nitro-2-quinolinone is a synthetic organic compound that belongs to the quinoline family. This compound is characterized by the presence of a chloroanilino group, a methyl group, and a nitro group attached to a quinolinone core. Quinoline derivatives are known for their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chloroanilino)-1-methyl-3-nitro-2-quinolinone typically involves the following steps:
Nitration of 4-chloroaniline: 4-Chloroaniline is nitrated using a mixture of concentrated sulfuric acid and nitric acid to produce 4-chloro-2-nitroaniline.
Formation of 4-(4-Chloroanilino)-1-methyl-2-quinolinone: The nitrated product is then reacted with methyl anthranilate in the presence of a suitable catalyst to form the quinolinone derivative.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety .
Chemical Reactions Analysis
Types of Reactions
4-(4-Chloroanilino)-1-methyl-3-nitro-2-quinolinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Substitution: The chloroanilino group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: 4-(4-Chloroanilino)-1-methyl-3-amino-2-quinolinone.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
4-(4-Chloroanilino)-1-methyl-3-nitro-2-quinolinone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential as an anticancer agent due to its ability to inhibit cell proliferation.
Medicine: Investigated for its antimicrobial properties against various bacterial and fungal strains.
Mechanism of Action
The mechanism of action of 4-(4-Chloroanilino)-1-methyl-3-nitro-2-quinolinone involves:
Comparison with Similar Compounds
Similar Compounds
4-Chloroaniline: A precursor used in the synthesis of 4-(4-Chloroanilino)-1-methyl-3-nitro-2-quinolinone.
4-(4-Chloroanilino)quinoline: Another quinoline derivative with similar anticancer properties.
4-(4-Chloroanilino)-1-methyl-2-quinolinone: A closely related compound differing only by the presence of a nitro group.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit the EGFR pathway makes it a promising candidate for anticancer research .
Properties
IUPAC Name |
4-(4-chloroanilino)-1-methyl-3-nitroquinolin-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3O3/c1-19-13-5-3-2-4-12(13)14(15(16(19)21)20(22)23)18-11-8-6-10(17)7-9-11/h2-9,18H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOTFDQYQLUZBMD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C(C1=O)[N+](=O)[O-])NC3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.74 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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